molecular formula C20H17ClN2O B11343160 3-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

3-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11343160
M. Wt: 336.8 g/mol
InChI Key: YQPQLLHRWYXZSP-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methylphenyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 2-aminopyridine to form 3-chloro-N-(pyridin-2-yl)benzamide.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced by reacting the intermediate 3-chloro-N-(pyridin-2-yl)benzamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different functional groups.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar benzamide core but different substituents.

Uniqueness

3-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

3-chloro-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O/c1-15-8-10-16(11-9-15)14-23(19-7-2-3-12-22-19)20(24)17-5-4-6-18(21)13-17/h2-13H,14H2,1H3

InChI Key

YQPQLLHRWYXZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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